molecular formula C10H9Br2F3O2S B2583611 (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane CAS No. 478247-75-5

(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane

Cat. No.: B2583611
CAS No.: 478247-75-5
M. Wt: 410.04
InChI Key: PRBFBKGHNBOIDG-UHFFFAOYSA-N
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Description

(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane is a complex organosulfur compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of organoboron reagents with halogenated compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromotetrafluorobenzene: Another halogenated aromatic compound with similar reactivity.

    4,4’-Dibromo-2,3,5,6,2’,3’,5’,6’-Octamethyl-biphenyl: A structurally related compound with different substituents.

Uniqueness

(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane is unique due to its combination of bromine, fluorine, and sulfur atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3,4-dibromo-3,4,4-trifluorobutyl)sulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2F3O2S/c11-9(13,10(12,14)15)6-7-18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBFBKGHNBOIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(C(F)(F)Br)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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